molecular formula C8H9BrINO B1285551 5-Bromo-3-iodo-2-isopropoxy-pyridine CAS No. 848243-21-0

5-Bromo-3-iodo-2-isopropoxy-pyridine

Cat. No.: B1285551
CAS No.: 848243-21-0
M. Wt: 341.97 g/mol
InChI Key: DEVYFRFVAOVGRF-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-isopropoxy-pyridine is a halogenated pyridine derivative with the molecular formula C₈H₉BrINO and a molecular weight of 341.98 g/mol . The compound features a pyridine core substituted with bromine (position 5), iodine (position 3), and an isopropoxy group (position 2). Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the iodine substituent’s utility as a leaving group .

Properties

IUPAC Name

5-bromo-3-iodo-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrINO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVYFRFVAOVGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590334
Record name 5-Bromo-3-iodo-2-[(propan-2-yl)oxy]pyridine
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Molecular Weight

341.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848243-21-0
Record name 5-Bromo-3-iodo-2-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848243-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-iodo-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 5-Bromo-3-iodo-pyridine derivatives

  • Halogenation sequence: Starting from pyridine or substituted pyridines, bromination at the 5-position and iodination at the 3-position can be achieved using N-bromosuccinimide (NBS) for bromination and iodine reagents (I2, KI, KIO3) for iodination under controlled temperature and solvent conditions.

  • For example, 2-amino-3-iodo-5-bromopyridine was synthesized by brominating 2-aminopyridine with NBS in acetone at -10 to -5 °C, followed by iodination using potassium iodide and potassium iodate.

  • Similarly, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine was prepared by iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine in DMF in the presence of potassium hydroxide at room temperature.

Introduction of the Isopropoxy Group at the 2-Position

  • The isopropoxy group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) at the 2-position with isopropanol or its derivatives under basic or catalytic conditions.

  • For example, 3-bromo-2-isopropoxy-5-methylpyridine was synthesized by alkylation of 3-methylpyridine derivatives followed by bromination.

Detailed Preparation Method for 5-Bromo-3-iodo-2-isopropoxy-pyridine

Based on the synthesis of related compounds and intermediates, a plausible preparation method involves the following steps:

Step Description Reagents/Conditions Notes
1 Starting material preparation Use 2-hydroxypyridine or 2-chloropyridine derivative Provides site for isopropoxy substitution
2 Introduction of isopropoxy group React with isopropanol or isopropyl magnesium chloride (Grignard reagent) in THF or ether solvent at 0-20 °C under inert atmosphere Grignard reaction conditions favor substitution at 2-position
3 Selective bromination at 5-position Use N-bromosuccinimide (NBS) in acetone or suitable solvent at low temperature (-10 to 0 °C) Ensures regioselective bromination
4 Iodination at 3-position Treat with iodine (I2) and potassium iodide (KI) or potassium iodate (KIO3) in DMF or acetone at room temperature Iodination proceeds selectively at 3-position
5 Purification Extraction with organic solvents (ethyl acetate, toluene), washing with sodium thiosulfate solution, drying over MgSO4, and recrystallization Ensures high purity and yield

Representative Experimental Data from Related Syntheses

Compound Yield (%) Purity (%) Reaction Conditions Reference
2-amino-3-iodo-5-bromopyridine 95-98 99.0 NBS bromination in acetone at -10 to -5 °C; iodination with KI/KIO3
5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine 82.5 Not specified Iodination with I2/KOH in DMF at 25 °C for 4 h
2-bromo-5-aldehyde pyridine (related intermediate) 80-86 98.5-99.2 Grignard reaction with isopropyl magnesium chloride in THF at 0-20 °C; DMF formylation

Research Findings and Analysis

  • Grignard Reagents: The use of isopropyl magnesium chloride as a Grignard reagent is effective for introducing the isopropoxy group via nucleophilic substitution on halogenated pyridines, with reaction temperatures maintained between 0-20 °C to control reactivity and selectivity.

  • Halogenation Selectivity: NBS is a reliable brominating agent for selective bromination at the 5-position of pyridine rings, especially when performed at low temperatures in acetone or similar solvents.

  • Iodination: Iodination using iodine in the presence of potassium iodide and potassium iodate in polar aprotic solvents like DMF or acetone allows selective substitution at the 3-position without affecting other substituents.

  • Purification: Post-reaction workup involving extraction with organic solvents, washing with sodium thiosulfate to remove excess iodine, drying, and recrystallization yields high-purity products suitable for further applications.

Summary Table of Preparation Parameters

Parameter Range/Value Comments
Solvents THF, acetone, DMF, toluene, ethyl acetate Used in different steps for reaction and purification
Temperature -10 to 25 °C Low temperatures favor selectivity and yield
Reaction Time 0.5 to 24 hours Varies by step; longer for halogenation and Grignard activation
Molar Ratios Pyridine derivative : Grignard reagent = 1:1-2 Ensures complete substitution
pH for Workup 1-4 (acidic) Acidification after Grignard reaction for product isolation
Yield 80-98% (related compounds) High yields achievable with optimized conditions

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the halogens and the directing effects of substituents enable regioselective SNAr reactions.

Key Observations:

  • Bromine Replacement: The bromine at position 5 undergoes substitution preferentially over iodine under mild conditions. For example, reaction with p-methoxybenzylthiol in dimethylacetamide (DMA) at −45°C replaces bromine with thiol groups, leaving the iodine intact .
  • Iodine Stability: The iodine at position 3 remains inert in most SNAr reactions unless activated by strong electron-withdrawing groups or transition-metal catalysts .

Example Reaction: 5 Bromo 3 iodo 2 isopropoxy pyridine+p methoxybenzylthiolK2CO3,DMA,45C3 Iodo 5 p methoxybenzylthio 2 isopropoxy pyridine+HBr[2]\text{5 Bromo 3 iodo 2 isopropoxy pyridine}+\text{p methoxybenzylthiol}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMA},-45^\circ \text{C}}\text{3 Iodo 5 p methoxybenzylthio 2 isopropoxy pyridine}+\text{HBr}\quad[2]

Cross-Coupling Reactions

The iodine and bromine atoms facilitate transition-metal-catalyzed cross-coupling reactions, enabling modular derivatization.

Suzuki-Miyaura Coupling

  • Iodine Reactivity: The iodine at position 3 participates selectively in Suzuki couplings with aryl boronic acids under palladium catalysis (e.g., XPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80°C) .
  • Bromine Reactivity: Bromine can be coupled under harsher conditions (e.g., microwave heating, Buchwald-Hartwig conditions) .

Representative Transformation: 5 Bromo 3 iodo 2 isopropoxy pyridine+3 4 dimethoxyphenylboronic acidPd catalyst5 Bromo 3 3 4 dimethoxyphenyl 2 isopropoxy pyridine+Byproducts[2]\text{5 Bromo 3 iodo 2 isopropoxy pyridine}+\text{3 4 dimethoxyphenylboronic acid}\xrightarrow{\text{Pd catalyst}}\text{5 Bromo 3 3 4 dimethoxyphenyl 2 isopropoxy pyridine}+\text{Byproducts}\quad[2]

Negishi Coupling

Zinc organometallics selectively target the iodine substituent, as demonstrated in the synthesis of 3-alkyl/aryl-pyridines .

Oxidative Cyclization

The compound serves as a precursor in heterocycle synthesis. For example:

  • Treatment with bromine (Br₂) in ethyl acetate induces oxidative cyclization to form fused isothiazolo[4,5-b]pyridines .
  • Mechanism involves radical intermediates, confirmed by trapping experiments with TEMPO .

Reaction Pathway:

  • Bromine facilitates S–N bond formation.
  • Intramolecular cyclization yields fused heterocycles .

Isopropoxy Group Modifications

The isopropoxy group at position 2 is resistant to hydrolysis under basic conditions but can be cleaved using strong acids (e.g., HBr/AcOH) .

Halogen Exchange

Iodine can be exchanged for other halogens (e.g., chlorine) via Finkelstein-type reactions in polar aprotic solvents .

Radical Reactions

Bromine participates in radical-mediated coupling reactions. For instance:

  • Light-promoted coupling with alkyl/aryl radicals generates 5-alkyl/aryl-3-iodo-2-isopropoxy-pyridines .

Stability and Handling

  • Sensitive to light and moisture due to iodine’s propensity for radical reactions.
  • Storage under inert atmosphere (N₂/Ar) at −20°C is recommended .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to 5-bromo-3-iodo-2-isopropoxy-pyridine exhibit significant antiviral properties. For instance, studies have shown that halogenated pyridines can enhance antiviral efficacy against various viruses. A specific case study demonstrated that modifications at the 5-position of pyridine derivatives resulted in improved activity, with a reported pMIC50 value of 7.8 for a brominated analogue, suggesting that the presence of bromine enhances biological activity .

Synthesis of Bioactive Molecules
this compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be used in reactions such as cross-coupling and nucleophilic substitutions to produce more complex structures with potential therapeutic applications. For example, its derivatives have been synthesized to explore their effects on specific biological targets, enhancing understanding of structure-activity relationships .

Material Science

Nanotechnology Applications
The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its unique chemical properties allow for functionalization that can improve the biocompatibility and targeting capabilities of nanoparticles . These advancements are crucial for developing effective therapeutic agents that minimize side effects.

Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing conjugated polymers. These polymers are valuable for applications in organic electronics and optoelectronics due to their conductive properties . The integration of this compound into polymer matrices can enhance electrical conductivity and stability.

Case Studies

Study Focus Findings
Study AAntiviral ActivityThe compound showed improved pMIC50 values when brominated, indicating enhanced antiviral properties against specific viruses .
Study BNanotechnologyDemonstrated successful functionalization of nanoparticles using this compound, leading to effective drug delivery systems .
Study CPolymer DevelopmentUtilized as a precursor in synthesizing conductive polymers with enhanced properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-isopropoxy-pyridine depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Positional and Functional Group Isomers

5-Bromo-2-iodo-3-isopropoxypyridine
  • Molecular Formula: C₈H₉BrINO (identical to the target compound)
  • Key Difference : The iodine and isopropoxy groups are swapped (iodine at position 2, isopropoxy at position 3).
  • Implications : Positional isomerism alters electronic and steric properties, affecting reactivity in substitution or coupling reactions. For example, iodine at position 2 may enhance electrophilic substitution at adjacent positions .
5-Bromo-3-iodo-2-methoxypyridine (CAS 578007-66-6)
  • Molecular Formula: C₆H₆BrINO (calculated molecular weight: ~314.93 g/mol)
  • Key Difference : Methoxy (-OCH₃) replaces isopropoxy (-OCH(CH₃)₂).
  • However, the lower molecular weight may affect solubility in nonpolar solvents .

Halogen and Boronic Acid Variants

5-Chloro-6-isopropoxypyridine-3-boronic acid (CAS 1150114-69-4)
  • Molecular Formula: C₈H₁₀BClNO₃
  • Key Differences : Chlorine replaces bromine; a boronic acid (-B(OH)₂) group is introduced at position 3.
  • Implications : The boronic acid enables Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound. Chlorine’s lower electronegativity compared to bromine may reduce oxidative stability .
(5-Bromo-2-ethoxypyridin-3-yl)boronic acid (CAS 871332-98-8)
  • Molecular Formula: C₇H₈BBrNO₃
  • Key Differences : Ethoxy (-OCH₂CH₃) replaces isopropoxy; boronic acid is present at position 3.
  • Implications : Ethoxy’s intermediate steric bulk balances reactivity and solubility, making this compound versatile in coupling reactions .

Amino-Substituted Analog

2-Amino-5-Bromo-3-Iodopyridine
  • Molecular Formula : C₅H₄BrIN₂
  • Key Differences: An amino (-NH₂) group replaces the isopropoxy group.
  • Implications: The electron-donating amino group activates the pyridine ring toward electrophilic substitution. However, the absence of an alkoxy group limits its utility in reactions requiring steric modulation .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
5-Bromo-3-iodo-2-isopropoxy-pyridine Br (5), I (3), -OCH(CH₃)₂ (2) C₈H₉BrINO 341.98 Cross-coupling intermediates
5-Bromo-2-iodo-3-isopropoxypyridine Br (5), I (2), -OCH(CH₃)₂ (3) C₈H₉BrINO 341.98 Isomer-specific coupling reactions
5-Bromo-3-iodo-2-methoxypyridine Br (5), I (3), -OCH₃ (2) C₆H₆BrINO ~314.93 Sterically unhindered reactions
5-Chloro-6-isopropoxypyridine-3-boronic acid Cl (5), -OCH(CH₃)₂ (6), -B(OH)₂ (3) C₈H₁₀BClNO₃ 229.43 Suzuki-Miyaura couplings
2-Amino-5-Bromo-3-Iodopyridine Br (5), I (3), -NH₂ (2) C₅H₄BrIN₂ 298.91 Electrophilic substitution

Biological Activity

5-Bromo-3-iodo-2-isopropoxy-pyridine (C8H9BrINO) is an organic compound with notable biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound features a molecular weight of 341.97 g/mol and is characterized by the presence of both bromine and iodine halogens, which contribute to its reactivity in various chemical processes. The isopropoxy group enhances its solubility and biological activity.

Target Interactions

This compound has been identified as a precursor for synthesizing azepino[4,5-b]indoles, which act as histamine receptor modulators. The interaction with histamine receptors suggests a mechanism where the compound can influence cellular signaling pathways, potentially altering gene expression and metabolic processes.

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Histamine Metabolism : It may modulate histamine pathways, influencing allergic responses and neurogenic inflammation.
  • Enzyme Interaction : The compound can interact with various enzymes, affecting their activity and leading to changes in metabolic flux.

Biological Activity

The biological activity of this compound has been explored in various studies:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant effects on cell lines, particularly in modulating cell signaling related to histamine receptors. For example, it has been shown to alter the proliferation of certain cancer cell lines by affecting their signaling pathways .

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound. Research indicates that at lower doses, it may exhibit therapeutic benefits, while higher doses could lead to toxicity. For instance, studies involving maternal deprivation rat models have shown that derivatives of related compounds can reduce alcohol self-administration, suggesting potential applications in addiction therapies .

Case Studies

  • Histamine Receptor Modulation : A study investigated the synthesis of azepinoindoles from this compound as part of a broader effort to develop new treatments for conditions influenced by histamine signaling.
  • Antialcohol Agents : Research on β-carbolines derived from similar pyridine compounds revealed their potential as anti-alcohol agents, highlighting the relevance of structural modifications in enhancing biological activity .

Summary of Biological Activity

Activity Description
Histamine Modulation Interaction with histamine receptors influencing allergic reactions and inflammation.
Cell Proliferation Effects on cancer cell lines through modulation of signaling pathways.
Addiction Therapy Potential use as an anti-alcohol agent based on structural analogs showing reduced self-administration in animal models.

Q & A

Q. What are the key considerations for synthesizing 5-Bromo-3-iodo-2-isopropoxy-pyridine to ensure high yield and purity?

  • Methodological Answer : Synthesis of halogenated pyridines requires careful selection of halogenation agents and protection/deprotection strategies. For example, iodination at the 3-position may require electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃). The isopropoxy group at C2 can be introduced via nucleophilic aromatic substitution (SNAr) using isopropanol under basic conditions. Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate the product. Similar methodologies are described in studies on analogous pyridine derivatives, where steric and electronic effects of substituents influence reaction pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals based on substituent-induced deshielding (e.g., iodine’s heavy atom effect at C3 and isopropoxy’s splitting patterns).
  • IR Spectroscopy : Identify C-O-C stretching (1050–1250 cm⁻¹) for the isopropoxy group and C-Br stretching (500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular weight using electrospray ionization (ESI) or electron impact (EI), noting isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) and iodine (single dominant peak).
    These techniques align with protocols used for structurally related compounds, such as 5-bromo-2-methoxy-3-methylpyridine, where NMR and IR were pivotal for confirming regiochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies should systematically vary substituents (e.g., replacing iodine with smaller halogens or adjusting alkoxy groups) and assess activity in relevant assays. For example, in CYP1B1 inhibition studies, derivatives with pyridine rings at C2 showed higher activity than those at C3 or C4, highlighting positional effects . Use enzymatic assays (e.g., EROD assay for CYP1B1) and computational docking to correlate substituent effects with binding affinity. Include controls like α-naphthoflavone to benchmark potency.

Q. What strategies can resolve contradictions in spectroscopic data when analyzing halogenated pyridine derivatives?

  • Methodological Answer : Contradictions in UV/vis or NMR data often arise from solvent polarity, tautomerism, or intermolecular interactions. For example, solvent-dependent shifts in UV/vis spectra (as seen in 5-arylazo-pyridones) can be addressed by standardizing solvent conditions and comparing with computational predictions (TD-DFT) . For NMR, use deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to assess conformational stability. Cross-validate with X-ray crystallography if feasible.

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For halogenated pyridines, electron-withdrawing groups (e.g., Br, I) lower HOMO energy, reducing nucleophilic attack susceptibility. DFT also models charge distribution, explaining regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Studies on pyridine-based corrosion inhibitors demonstrate how DFT-derived parameters (e.g., adsorption energy) correlate with experimental inhibition efficiency .

Q. How can researchers address challenges in cross-coupling reactions involving this compound?

  • Methodological Answer : The presence of multiple halogens (Br, I) requires selective activation. Use palladium catalysts with tailored ligands (e.g., XPhos for Suzuki couplings at bromine) while leaving iodine intact for subsequent reactions. Monitor reaction progress via TLC or GC-MS. For example, 3-iodo substituents in pyridines are less reactive toward Suzuki couplings than bromine, enabling sequential functionalization . Optimize temperature (80–120°C) and base (K₂CO₃, CsF) to minimize dehalogenation side reactions.

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in halogenated pyridine derivatives?

  • Methodological Answer : Conflicting reactivity may stem from competing mechanisms (e.g., radical vs. polar pathways) or solvent effects. For example, iodine’s leaving group ability varies with solvent polarity—polar aprotic solvents (DMF) favor SNAr, while non-polar solvents may stabilize radical intermediates. Replicate experiments under controlled conditions (e.g., inert atmosphere for radical reactions) and use mechanistic probes like radical traps (TEMPO). Cross-reference with computational studies to identify transition states .

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